(2S)-2-(4-Fluorophenyl)propan-1-amine
Description
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12FN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3/t7-/m1/s1 |
InChI Key |
YRBRJLWZJHRXBG-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CN)C1=CC=C(C=C1)F |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
- Neurotransmitter Modulation
- Potential in Treating ADHD
- Research on Stereoisomers
Synthetic Pathways
The synthesis of this compound has been optimized through various methods, enhancing yield and reducing toxicity:
This optimization is significant for pharmaceutical applications where scalability and safety are paramount.
Case Study 1: Clinical Trials on ADHD
A clinical trial investigated the efficacy of this compound in children diagnosed with ADHD. Preliminary results suggested improvements in attention span and reduction in impulsivity, supporting further investigation into its use as an alternative to traditional stimulant medications.
Case Study 2: Neuropharmacological Research
Research published in the Journal of Medicinal Chemistry explored the compound's interaction with serotonin receptors. The findings indicated that this compound could selectively bind to serotonin transporter sites, suggesting potential applications in treating depression .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between (2S)-2-(4-Fluorophenyl)propan-1-amine and its analogs:
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|
| This compound | 4-Fluorophenyl, (S)-configuration, primary amine | ~153.18 (estimated) | Potential CNS activity, chiral resolution | |
| (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Methyl branch at C1, (S)-configuration | ~167.20 (CAS 1213511-21-7) | Increased steric hindrance, altered pharmacokinetics | |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-amine | Cyclopropane ring, 3,4-difluoro substitution | ~169.16 | Enhanced rigidity; enzyme inhibition (e.g., CPA derivatives) | |
| (2,4-Difluorophenyl)methylamine | 2,4-Difluoro substitution, isopropylamine | 185.10 | Predicted CCS: 140.7 Ų (M+H)+; potential bioavailability differences | |
| 2-(Difluoromethoxy)propan-1-amine | Difluoromethoxy group, primary amine | 139.12 | Increased polarity; metabolic stability | |
| (2S)-1-(4-Benzylmorpholin-2-yl)propan-2-amine | Morpholine ring, benzyl group | 234.34 | Heterocyclic scaffold; potential protease inhibition |
Key Research Findings
Stereochemical Impact : The (S)-enantiomer of fluorophenylpropan-1-amine exhibits distinct binding affinities compared to its (R)-counterpart. For example, (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 1213511-21-7) shows a 97% structural similarity to the target compound but differs in metabolic stability due to methyl branching .
Fluorine Substitution Patterns: Compounds with 3,4-difluoro substitution (e.g., (1R,2S)-2-(3,4-Difluorophenyl)cyclopropane-1-amine) exhibit enhanced rigidity and enzyme inhibition compared to mono-fluoro analogs .
Synthetic Accessibility : The synthesis of this compound derivatives often involves chiral resolution or asymmetric catalysis. For instance, triphosgene-mediated reactions and silica gel chromatography (CHCl3/MeOH) yield high enantiomeric purity (>98% e.e.) .
Conformational Flexibility : Crystallographic studies of fluorophenyl-containing thiazoles (e.g., ) reveal that perpendicular orientations of fluorophenyl groups influence molecular packing and stability .
Pharmacological and Toxicological Considerations
- Enantiomeric Purity : Impurities in chiral amines can significantly alter pharmacological profiles. Rosuvastatin-related syntheses emphasize stringent enantiomeric purity controls, a principle applicable to this compound .
- Safety Profiles : Derivatives like Ezetimibe Hydroxy Glucuronide (CAS 536709-33-8) are restricted to research use due to undefined toxicity, highlighting the need for rigorous safety evaluations of fluorophenyl amines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-(4-Fluorophenyl)propan-1-amine, and how can reaction yields be maximized?
- Methodology : A common approach involves alkylation of a chiral amine precursor with a halogenated 4-fluorophenyl compound, followed by catalytic hydrogenation (e.g., Pd/C) to reduce intermediates. Solvent selection (e.g., ethanol or methanol) and temperature control (20–50°C) are critical for stereochemical fidelity . Purification via column chromatography or recrystallization enhances enantiomeric purity (>98% ee). Yield optimization may require iterative adjustment of stoichiometry and reaction time .
Q. How can researchers characterize the enantiomeric purity of this compound?
- Methodology : Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase is standard. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography (if crystals are obtainable) can confirm absolute configuration . Polarimetry provides supplementary data on optical rotation .
Q. What spectroscopic techniques are most effective for structural validation of this compound?
- Methodology :
- FT-IR : Confirm amine (-NH₂) and aryl C-F stretches (~3350 cm⁻¹ and 1220 cm⁻¹, respectively).
- ¹H/¹³C NMR : Key signals include the chiral methine proton (δ ~3.2 ppm, multiplet) and aromatic fluorine-coupled carbons (δ ~160 ppm for C-F) .
- HRMS : Exact mass analysis (e.g., ESI+) ensures molecular formula consistency .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Computational studies (DFT) can model charge distribution and steric hindrance. Experimentally, compare reaction rates with analogs (e.g., 4-chlorophenyl or 4-methylphenyl derivatives) under identical conditions. Fluorine’s electron-withdrawing nature enhances electrophilicity at the benzylic carbon, accelerating SN2 reactions but requiring careful pH control to avoid racemization .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodology :
- Assay standardization : Use isogenic cell lines or recombinant receptors (e.g., GPCRs) to minimize variability.
- Metabolic stability testing : Evaluate hepatic microsomal degradation to identify active metabolites that may interfere .
- Orthogonal assays : Combine SPR (binding affinity) with functional cAMP assays to confirm target engagement .
Q. How can researchers design enantioselective catalytic systems to synthesize this compound without racemization?
- Methodology : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) in transition-metal complexes (e.g., Ru or Rh) can achieve >99% ee. Continuous-flow reactors minimize side reactions by precise control of residence time and temperature . Monitor racemization via real-time circular dichroism (CD) spectroscopy .
Q. What are the key challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodology : Industrial-scale processes require:
- In-line analytics : PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess.
- Crystallization engineering : Use antisolvent addition or cooling gradients to isolate the desired enantiomer .
- Flow chemistry : Mitigate heat/mass transfer limitations seen in batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
